molecular formula C21H26O9 B13413397 Deoxynivalenol triacetate CAS No. 51550-28-8

Deoxynivalenol triacetate

Cat. No.: B13413397
CAS No.: 51550-28-8
M. Wt: 422.4 g/mol
InChI Key: FUPMDISLTMETBI-BVSSFOLZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vomitoxin, also known as deoxynivalenol (DON), is a type B trichothecene mycotoxin produced primarily by Fusarium species. It is characterized by a tetracyclic sesquiterpenoid structure with a 12,13-epoxy group and hydroxyl substituents . The triacetoxy derivative of vomitoxin is synthesized through acetoxylation, a reaction that replaces hydroxyl groups with acetyl moieties. This modification is typically achieved using acetic anhydride under controlled conditions, as described in Thiele-Winter acetoxylation protocols . The resulting compound, triacetoxy-deoxynivalenol, exhibits altered physicochemical properties compared to its parent molecule, including increased lipophilicity and stability, which influence its bioavailability and toxicity .

Properties

CAS No.

51550-28-8

Molecular Formula

C21H26O9

Molecular Weight

422.4 g/mol

IUPAC Name

[(1R,2S,3S,7R,9R,10R,12S)-3,10-diacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C21H26O9/c1-10-6-15-20(8-26-11(2)22,18(16(10)25)29-13(4)24)19(5)7-14(28-12(3)23)17(30-15)21(19)9-27-21/h6,14-15,17-18H,7-9H2,1-5H3/t14-,15-,17-,18-,19-,20-,21+/m1/s1

InChI Key

FUPMDISLTMETBI-BVSSFOLZSA-N

Canonical SMILES

CC1=CC2C(C(C1=O)OC(=O)C)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C

Origin of Product

United States

Preparation Methods

Acetylation of Deoxynivalenol (Vomitoxin)

  • Reagents and Conditions : Deoxynivalenol (1,400 mg) is dissolved in acetic anhydride (3 mL) and pyridine (4 mL) and stirred overnight at room temperature. The reaction mixture is then neutralized by pouring into cold saturated sodium bicarbonate solution (80 mL) to quench excess acetic anhydride and pyridine.

  • Extraction and Isolation : The neutralized solution is extracted twice with chloroform (2 × 80 mL). The combined chloroform extracts are concentrated under vacuum. The residue is crystallized from diethyl ether to yield the triacetoxy derivative (3a,7a,15-triacetoxy-12,13-epoxytrichothec-9-en-8-one) with a yield of approximately 514 mg (about 36.7% based on starting material) and melting point 154–156 °C.

  • Characterization : The compound shows characteristic IR absorptions at 1735 cm⁻¹ (acetate esters) and 1680 cm⁻¹ (α,β-unsaturated ketone). Proton NMR and mass spectrometry data confirm the triacetylation and epoxide presence.

Alternative Synthesis via Modified Acetylation and Halohydrin Formation

  • Halohydrin Intermediate Formation : The triacetoxy derivative is further reacted with hydrobromic acid in glacial acetic acid under reflux (~4 hours). This converts the epoxide moiety to a bromo-hydrin intermediate (3a,7a,13,15-tetraacetoxy-2-bromoapotrichothec-7-en-8-one) isolated by preparative TLC and crystallization.

  • Dehalohydrination to Double Bond Derivative : Treatment of the bromo-hydrin with zinc and acetic acid induces elimination of bromine and hydroxyl groups to form a vinyl compound (3a,7a,15-triacetoxytrichothec-9,12-dien-8-one), which can be further purified and characterized.

This route is useful for preparing derivatives with altered epoxide functionality and for studying detoxification pathways.

Microbial and Fermentation-Based Preparation

  • Fusarium Strain Cultivation : Certain Fusarium equiseti strains (e.g., NIHS6453) produce modified forms of 4,15-diacetoxyscirpenol (4,15-DAS), structurally related to triacetoxy vomitoxin derivatives. Cultivation is performed in liquid media containing K₂HPO₄, NaNO₃, yeast extract, polypeptone, and sucrose at 27 °C for 7 days under static conditions.

  • Extraction and Purification : Culture filtrates are extracted with ethyl acetate, evaporated under nitrogen, and dissolved in methanol for LC-MS analysis. Purification is achieved by reverse-phase high-performance liquid chromatography (HPLC) using acetonitrile-water gradients, yielding compounds such as 4β,8α,15-triacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-ene.

  • Structural Confirmation : Purified compounds are characterized by ¹H-NMR and ¹³C-NMR spectroscopy, confirming triacetoxy substitution patterns and epoxide retention.

Preparation of Vomitoxin Detoxification Agents Containing Polyhydroxy Compounds

  • A preparation method involves dissolving polyhydroxy compounds such as tannin or tea polyphenols in water (5–10% mass concentration) to create detoxifying agents that can bind or degrade vomitoxin derivatives. Extraction of tea polyphenols is performed by high-temperature enzyme deactivation, freeze-drying, crushing, sieving, solvent extraction, and evaporation at 35–45 °C.

  • While this method is more related to detoxification than direct synthesis of triacetoxy vomitoxin, it is relevant for applications involving the compound.

Method Type Key Reagents/Conditions Yield/Notes Characterization Techniques References
Direct Acetylation Deoxynivalenol + Acetic anhydride + Pyridine; RT overnight; neutralization with NaHCO₃ ~36.7% yield; mp 154–156 °C IR, ¹H-NMR, MS
Halohydrin Formation & Dehalohydrination Triacetoxy derivative + HBr/AcOH reflux; Zn/AcOH treatment Formation of bromo-hydrin and vinyl derivatives TLC, IR, ¹H-NMR, MS
Microbial Fermentation Fusarium equiseti strain NIHS6453; static culture 7 days at 27 °C Isolation of triacetoxy derivatives by HPLC LC-MS, ¹H-NMR, ¹³C-NMR
Detoxification Agent Preparation Polyhydroxy compounds (tannin, tea polyphenols); aqueous solution 5–10% Extraction and preparation of detoxifying agents Extraction and solvent evaporation
  • Chromatography : Preparative thin-layer chromatography (TLC) and reverse-phase HPLC with acetonitrile-water gradients are standard for purification.

  • Spectroscopy : Infrared spectroscopy confirms functional groups (acetate esters, epoxides, ketones). Nuclear magnetic resonance (¹H and ¹³C NMR) provides detailed structural information. High-resolution mass spectrometry (HRMS) confirms molecular weights and elemental composition.

  • Sample Preparation for Analysis : Extraction with ethyl acetate or chloroform followed by evaporation under nitrogen or vacuum is typical before chromatographic analysis.

The triacetoxy derivative of vomitoxin is primarily prepared by acetylation of deoxynivalenol using acetic anhydride and pyridine, followed by purification through crystallization and chromatographic techniques. Alternative synthetic routes involve halohydrin intermediates and microbial fermentation to yield related triacetoxy compounds. Analytical methods including NMR, IR, and mass spectrometry are essential for confirming the structure and purity of the compound. These preparation methods are well-documented in peer-reviewed chemical literature and patents, providing robust protocols for research and application purposes.

Scientific Research Applications

Chemistry: In chemistry, vomitoxin is used as a model compound to study the behavior of trichothecene mycotoxins. Researchers investigate its chemical properties, reactivity, and potential for modification .

Biology: Vomitoxin is extensively studied in biology for its effects on cellular processes. It is known to inhibit protein synthesis by binding to ribosomes, leading to ribotoxic stress and disruption of cellular functions .

Medicine: In medicine, vomitoxin is used to study the toxicological effects of mycotoxins on human and animal health. It serves as a reference compound for developing diagnostic methods and therapeutic interventions .

Industry: In the agricultural industry, vomitoxin is monitored to ensure the safety and quality of grain products. It is also used in research to develop strategies for mitigating mycotoxin contamination in crops .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Trichothecenes share a core 12,13-epoxytrichothec-9-ene structure but differ in substituent groups (Table 1).

Compound Core Structure Substituents Acetylation Sites
Vomitoxin (DON) 12,13-Epoxytrichothecene Three hydroxyl groups (C3, C7, C15) None
Triacetoxy-DON 12,13-Epoxytrichothecene Acetyl groups at C3, C7, and C15 Fully acetylated
15-Acetyldeoxynivalenol 12,13-Epoxytrichothecene Acetyl group at C15 Partially acetylated
T-2 Toxin 12,13-Epoxytrichothecene Acetyl, isovaleryl, and hydroxyl groups C4 and C15 positions

Table 1: Structural comparison of vomitoxin derivatives and related trichothecenes

Toxicity Profiles

Acetylation significantly alters toxicity. Studies in B6C3F1 mice show that 15-acetyldeoxynivalenol exhibits lower acute toxicity (LD₅₀ = 34 mg/kg) compared to DON (LD₅₀ = 46 mg/kg), suggesting partial acetylation reduces bioactivity . However, triacetoxy-DON’s fully acetylated structure may further decrease toxicity due to reduced cellular uptake. In vitro cytotoxicity assays using human epithelial cells indicate that DON (IC₅₀ = 0.2 μM) is more potent than its acetylated derivatives (IC₅₀ = 0.8–1.5 μM) .

Key Research Findings

  • Metabolic Fate : Triacetoxy-DON is hydrolyzed to DON in mammalian liver microsomes, explaining its delayed toxicity .
  • Agricultural Impact : Acetylated derivatives are less prevalent in contaminated crops but may contribute to chronic toxicity via bioaccumulation .
  • Therapeutic Potential: Structural modifications like acetylation are being explored to detoxify mycotoxins in feed additives .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting vomitoxin triacetoxy derivative in complex biological matrices (e.g., plant tissues, food samples)?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying vomitoxin triacetoxy derivative due to its high sensitivity and specificity. Key steps include:

  • Sample preparation : Use immunoaffinity columns or solid-phase extraction to isolate the compound from interfering substances.
  • Chromatographic conditions : Employ a C18 reverse-phase column with a gradient elution of acetonitrile/water (0.1% formic acid) for optimal separation.
  • Validation parameters : Ensure linearity (R² > 0.99), recovery rates (80–120%), and limits of detection (LOD < 1 ng/g) following international guidelines (e.g., AOAC or EFSA) .

Q. What standardized protocols exist for synthesizing vomitoxin triacetoxy derivative in laboratory settings?

  • Methodological Answer : Synthesis typically involves acetylation of deoxynivalenol (DON) under anhydrous conditions:

  • Reagents : Use acetic anhydride and pyridine as catalysts.
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization at 254 nm.
  • Purification : Isulate the product using flash chromatography (hexane/ethyl acetate gradient) and confirm purity via NMR (¹H and ¹³C) .

Q. How does the toxicity profile of vomitoxin triacetoxy derivative compare to its parent compound (deoxynivalenol) in in vitro models?

  • Methodological Answer : Comparative toxicity studies require:

  • Cell lines : Use immortalized human hepatocyte (HepG2) or intestinal (Caco-2) models to assess cytotoxicity via MTT assays.
  • Dose-response analysis : Test concentrations ranging from 0.1–100 μM over 24–72 hours.
  • Mechanistic endpoints : Measure oxidative stress markers (e.g., ROS, glutathione depletion) and pro-inflammatory cytokines (IL-6, TNF-α) using ELISA kits. Studies show the acetylated form may exhibit reduced membrane permeability but comparable immunotoxicity .

Advanced Research Questions

Q. How can experimental designs be optimized to investigate the metabolic pathways of vomitoxin triacetoxy derivative in mammalian systems?

  • Methodological Answer :

  • Isotopic labeling : Synthesize ¹³C-labeled vomitoxin triacetoxy derivative to track metabolites via high-resolution mass spectrometry (HRMS).
  • In vitro metabolism : Incubate the compound with liver microsomes (e.g., human S9 fraction) and identify phase I/II metabolites using UPLC-QTOF.
  • In vivo models : Administer the compound to rodent models and collect plasma/urine for metabolite profiling. Statistical tools like MetaboAnalyst can map metabolic networks .

Q. What strategies resolve contradictory data on oxidative stress mechanisms induced by vomitoxin triacetoxy derivative across different cell lines?

  • Methodological Answer :

  • Cross-validation : Use orthogonal assays (e.g., DCFH-DA for ROS, Comet assay for DNA damage) to confirm findings.
  • Cell-specific factors : Control for variations in antioxidant enzyme expression (e.g., SOD, CAT) via qPCR.
  • Standardized conditions : Maintain consistent culture media, passage numbers, and hypoxia levels. Meta-analyses of published datasets can identify confounding variables .

Q. Which computational modeling approaches are suitable for predicting the environmental persistence and degradation pathways of vomitoxin triacetoxy derivative?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with soil enzymes (e.g., laccases) using AutoDock Vina to predict biodegradation rates.
  • QSAR models : Develop quantitative structure-activity relationship models based on logP and electronic parameters to estimate half-life in aquatic systems.
  • Field validation : Compare predictions with LC-MS data from soil/water samples under varying pH and temperature conditions .

Methodological Considerations

  • Data Analysis : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and use Benjamini-Hochberg correction for multiple comparisons .
  • Ethical Compliance : Ensure all in vivo studies adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) and include negative controls to rule out endotoxin contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.